N'-(3,4-dimethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
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Description
N'-(3,4-dimethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications
Ruthenium Complexes of Quinoline Derivatives
Research by Anderberg et al. (2002) on ruthenium complexes of analogues of the antitumor antibiotic streptonigrin explored the formation and properties of these complexes. Such studies highlight the potential of quinoline derivatives in developing metal-based drugs or probes for biomedical applications, particularly in oncology (Anderberg, Harding, Luck, & Turner, 2002).
Synthesis of Quinoline Derivatives
Mamedov et al. (2016) developed a novel synthetic approach for N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from nitroaryl oxiranes, showcasing the synthetic versatility of quinoline derivatives. This could imply the usefulness of N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide in chemical synthesis and drug development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Fluorescence Sensing of Zn(II)
A study by Nolan et al. (2005) on quinoline-derivatized fluoresceins for Zn(II) sensing in biological systems demonstrates the potential of quinoline derivatives in the development of fluorescent sensors. This suggests that N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide could be explored for its fluorescent properties and applications in bioimaging or as a diagnostic tool (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).
Antiproliferative Quinolines
Patel et al. (2022) on the synthesis of antiproliferative tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones under microwave irradiation highlights the antiproliferative potential of quinoline derivatives. This could point towards the cancer research and therapeutic applications of N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, especially in the development of novel anticancer agents (Patel, González-Bakker, Vala, Patel, Puerta, Malik, Sharma, Padrón, & Patel, 2022).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-29-17-7-6-15(12-18(17)30-2)23-21(27)22(28)24-16-10-13-4-3-9-25-19(26)8-5-14(11-16)20(13)25/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQNEZGYKZIONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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